molecular formula C8H5BrFNO B15297829 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine

5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B15297829
M. Wt: 230.03 g/mol
InChI Key: RKRBIOJQKFMNFK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 2-fluoropyridine.

    Alkylation: The prop-2-yn-1-yloxy group is introduced via an alkylation reaction using propargyl alcohol and a suitable base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-3-methylpyridine: Similar in structure but lacks the prop-2-yn-1-yloxy group.

    2-Fluoro-3-(prop-2-yn-1-yloxy)pyridine: Similar but without the bromine atom.

    5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene: Similar but with a benzene ring instead of a pyridine ring.

Uniqueness

5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are distinct from its analogs

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

5-bromo-2-fluoro-3-prop-2-ynoxypyridine

InChI

InChI=1S/C8H5BrFNO/c1-2-3-12-7-4-6(9)5-11-8(7)10/h1,4-5H,3H2

InChI Key

RKRBIOJQKFMNFK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(N=CC(=C1)Br)F

Origin of Product

United States

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